![molecular formula C18H19N3O6S B2374871 2-(benzo[d][1,3]dioxol-5-yloxy)-N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)propanamide CAS No. 2034484-13-2](/img/structure/B2374871.png)

2-(benzo[d][1,3]dioxol-5-yloxy)-N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)propanamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

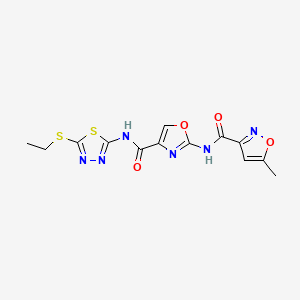

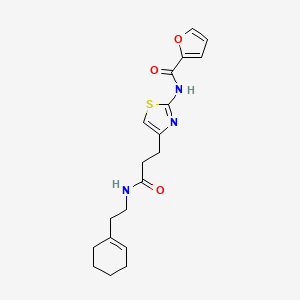

The compound “2-(benzo[d][1,3]dioxol-5-yloxy)-N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)propanamide” is a derivative of benzo[d][1,3]dioxol-5-yl . It’s part of a series of chalcone derivatives that have shown promising cytotoxic activity .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a series of chalcone derivatives were designed, synthesized, and evaluated for their cytotoxic potential . New thiourea derivatives incorporating two benzo[d][1,3]dioxol-5-yl moieties have been synthesized through the reaction of two molecules of benzo[d][1,3]dioxol-5-yl isothiocyanate with one molecule of various diamino derivatives .Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed. For example, in a thiazolidine-4-one derivative, the central thiazolidine ring is essentially planar and forms a dihedral angle with the methoxy-substituted benzene ring and the 1,3-benzodioxole ring .Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied. These molecules have shown promising cytotoxic activity with IC50 values ranging from 5.24 to 63.12 μm .Physical and Chemical Properties Analysis

The physical and chemical properties of similar compounds have been analyzed. For instance, the compound is described as a white to brown solid with a density of 1.332 g/cm3 .Wissenschaftliche Forschungsanwendungen

Photodynamic Therapy Applications

Compounds with structures related to the specified chemical, particularly those involving thiadiazole and dioxido groups, have been explored for their potential in photodynamic therapy (PDT). For instance, zinc phthalocyanines substituted with new benzenesulfonamide derivative groups containing Schiff base have shown remarkable properties as Type II photosensitizers due to their good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield. These features make them highly potential candidates for treating cancer through photodynamic therapy (Pişkin, Canpolat, & Öztürk, 2020).

Herbicidal Activity

The compound's structural analogs, particularly those containing thiadiazole rings, have been synthesized and shown moderate to good selective herbicidal activity. This indicates their potential as effective herbicides in agricultural practices. For instance, a series of novel N-{5-[2-(4,6-dimethoxy-pyrimidin-2-yloxy)-phenyl]-[1,3,4]thiadiazol-2-yl}2-aroxy-propanamides demonstrated moderate to good herbicidal activity against certain plant species, highlighting their potential utility in controlling weed growth (Liu & Shi, 2014).

Antimicrobial Properties

Compounds incorporating 1,3,4-thiadiazole structures have been designed and synthesized to investigate their biological activities, including antimicrobial properties. For example, Schiff bases derived from 5-substituted-1,3,4-thiadiazole-2-amine have shown strong antimicrobial activity against specific strains, indicating their potential application in developing new antimicrobial agents (Gür et al., 2020).

Anticancer Activities

The research has also focused on synthesizing and evaluating compounds with thiadiazole structures for their anticancer activities. Certain synthesized compounds have shown moderate to good inhibitory activity against various cancer cell lines, including lung, ovary, prostate, breast, and colon cancers, suggesting their potential application in cancer therapy (Kamal et al., 2011).

Organic Synthesis Intermediates

Additionally, compounds with similar structures serve as intermediates in organic synthesis, facilitating the preparation of a wide range of heterocyclic compounds with potential pharmaceutical applications. For example, 3-dimethylamino-1-(thiophen-2-yl)propan-1-one hydrochloride, a ketonic Mannich base derived from 2-acetylthiophene, was utilized in various alkylation and ring closure reactions to generate a structurally diverse library of compounds with potential biological activities (Roman, 2013).

Wirkmechanismus

The mechanism of action of similar compounds has been investigated. These compounds were further investigated for their effect on cell membrane blebbing, chromatin condensation, DNA fragmentation, Hoechst staining, annexin V, and cell cycle arrest (G2/M). The Western blot experiments revealed upregulation of pro-apoptotic Bax and downregulation of antiapoptotic Bcl-2 .

Eigenschaften

IUPAC Name |

2-(1,3-benzodioxol-5-yloxy)-N-(1,3-dimethyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-5-yl)propanamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19N3O6S/c1-11(27-13-5-7-16-17(9-13)26-10-25-16)18(22)19-12-4-6-14-15(8-12)21(3)28(23,24)20(14)2/h4-9,11H,10H2,1-3H3,(H,19,22) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUVFKAJCNNNVFU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC1=CC2=C(C=C1)N(S(=O)(=O)N2C)C)OC3=CC4=C(C=C3)OCO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19N3O6S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

405.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-5-chloro-2-nitrobenzamide](/img/structure/B2374793.png)

![3-cyclopentyl-1-(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)propan-1-one](/img/structure/B2374800.png)

![1-(2,6-dichlorobenzyl)-3-[(2,6-dimethylmorpholino)carbonyl]-2(1H)-pyridinone](/img/structure/B2374803.png)

![3-[[4-[Methyl(phenyl)sulfamoyl]benzoyl]amino]-1-benzofuran-2-carboxamide](/img/structure/B2374808.png)

![N-[2-(dimethylamino)ethyl]-N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-4-(2,5-dioxopyrrolidin-1-yl)benzamide;hydrochloride](/img/structure/B2374809.png)

![8-(3-Chlorophenyl)-1-methyl-1,3,5-trihydroimidazolidino[1,2-h]purine-2,4-dione](/img/structure/B2374811.png)